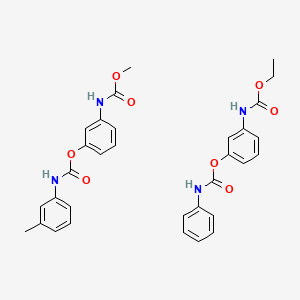
Betamix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamix, also known as this compound, is a useful research compound. Its molecular formula is C32H32N4O8 and its molecular weight is 600.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of Betamix have been extensively studied, with research focusing on its efficacy, application timing, and techniques. Below are key findings from various studies:
Efficacy in Weed Control
- Weed Species Targeted : this compound is effective against early germinating weeds such as lambsquarters, pigweed, and various grass species.
- Application Timing : Optimal results are achieved when this compound is applied at the cotyledon stage of the weeds. Studies indicate that multiple low-rate applications can enhance control effectiveness compared to single high-rate applications .
Dosage and Application Techniques
- Dosage Recommendations : Research suggests that applying this compound at rates between 1.5 to 4.5 pints per acre can effectively control weeds at different growth stages .
- Application Methods : Both aerial and ground applications have been documented, with specific guidelines for micro-rate applications to minimize phytotoxicity to sugar beets .
Data Tables
The following tables summarize dosage recommendations and application techniques for this compound:
| Weed Stage | This compound Alone (Pints/Acre) | Tank Mix with Nortron (Pints/Acre) |
|---|---|---|
| Cotyledon | 1.5 - 3.0 | 2.0 - 3.0 |
| 2 Leaf | 2.0 - 3.0 | 3.0 - 4.5 |
| 4 Leaf | 3.0 - 4.5 | N/A |
| Application Method | Recommended Dosage (Fluid Ounces/Acre) |
|---|---|
| Broadcast (Cotyledon to 4-leaf) | 8.0 |
| Band Application (22" row spacing) | Varies based on band width |
Field Trials on Sugar Beets
A series of field trials conducted by Michigan State University evaluated the effectiveness of this compound in controlling various weed species in sugar beet fields:
- Trial Setup : Different rates of this compound were applied at varying growth stages of both sugar beets and target weeds.
- Results : The trials demonstrated that early applications significantly reduced weed biomass compared to untreated controls, with over 90% control achieved under optimal conditions .
Comparative Studies with Other Herbicides
Research comparing this compound with other herbicides such as glyphosate and imazapyr indicated that while glyphosate provided rapid control, this compound offered longer residual activity, making it suitable for extended weed management strategies .
Environmental Considerations
The use of this compound must adhere to environmental guidelines to prevent non-target species damage and ensure sustainable agricultural practices:
- Application Precautions : Avoiding application during windy conditions is crucial to minimize drift onto non-target crops .
- Impact on Soil Health : Studies suggest that when used responsibly, this compound does not adversely affect soil microbial communities, which are vital for maintaining soil health.
Propriétés
Numéro CAS |
8074-50-8 |
|---|---|
Formule moléculaire |
C32H32N4O8 |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/2C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2;1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,19)(H,18,20);3-11H,2H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
RJOOTDIYJNEGLP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2.CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
SMILES canonique |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2.CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Key on ui other cas no. |
8074-50-8 |
Synonymes |
betamix |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















